

# Application Note: Solid-Phase Extraction Protocol for Indacaterol from Plasma

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Compound of Interest					
Compound Name:	Indacaterol-d3				
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## Introduction

Indacaterol is an ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Accurate and reliable quantification of indacaterol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of indacaterol from human plasma using a mixed-mode cation exchange (MCX) sorbent.

## **Principle of the Method**

Indacaterol is a basic compound that is positively charged at an acidic pH. This protocol utilizes a mixed-mode solid-phase extraction cartridge that contains both reversed-phase and strong cation exchange functionalities. The plasma sample is first acidified to ensure that indacaterol is in its cationic form. When loaded onto the SPE cartridge, indacaterol is retained by both hydrophobic interactions (reversed-phase) and electrostatic interactions (cation exchange). This dual retention mechanism allows for rigorous washing steps to remove interfering endogenous substances from the plasma matrix. Finally, the pH of the elution solvent is raised to neutralize the charge on the indacaterol molecule, disrupting the ionic retention and allowing for its elution with an organic solvent.



## **Data Presentation**

The following tables summarize the quantitative data from a validated online solid-phase extraction method for indacaterol in human serum, which has been reported to provide equivalent results to an offline procedure.[1][2]

Table 1: Calibration Curve Parameters for Indacaterol in Human Serum[1][2]

Parameter	Value
Linear Range	10.0 - 1000 pg/mL
Correlation Coefficient (r²)	> 0.990
Lower Limit of Quantification (LLOQ)	10.0 pg/mL

Table 2: Precision and Accuracy of the Method for Indacaterol Quantification[1][2]

Quality Control Level	Intra-run Precision (%CV)	Inter-run Precision (%CV)	Intra-run Accuracy (% Bias)	Inter-run Accuracy (% Bias)
LLOQ	≤ 20%	≤ 20%	± 20%	± 20%
Low	≤ 15%	≤ 15%	± 15%	± 15%
Medium	≤ 15%	≤ 15%	± 15%	± 15%
High	≤ 15%	≤ 15%	± 15%	± 15%

## **Experimental Protocols**

This section details the offline solid-phase extraction protocol for indacaterol from human plasma.

Materials and Reagents:

Human plasma



- Indacaterol certified reference standard
- Internal standard (e.g., isotopically labeled indacaterol)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic acid (glacial)
- Ammonium hydroxide solution (28-30%)
- Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX)
- · SPE vacuum manifold
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes

#### Solutions Preparation:

- 0.2% Acetic Acid Solution: Add 200 μL of glacial acetic acid to 100 mL of HPLC grade water.
- 5% Ammonium Hydroxide in Methanol (Elution Solvent): Carefully add 5 mL of ammonium hydroxide solution to 95 mL of methanol. Prepare this solution fresh.

#### Sample Preparation:

- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- In a clean microcentrifuge tube, pipette 500 μL of the plasma sample.



- Spike with an appropriate amount of internal standard.
- Add 500 μL of 0.2% acetic acid solution to the plasma sample.[1][2]
- Vortex for 30 seconds to mix.
- Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
- Use the supernatant for the SPE procedure.

#### Solid-Phase Extraction Protocol:

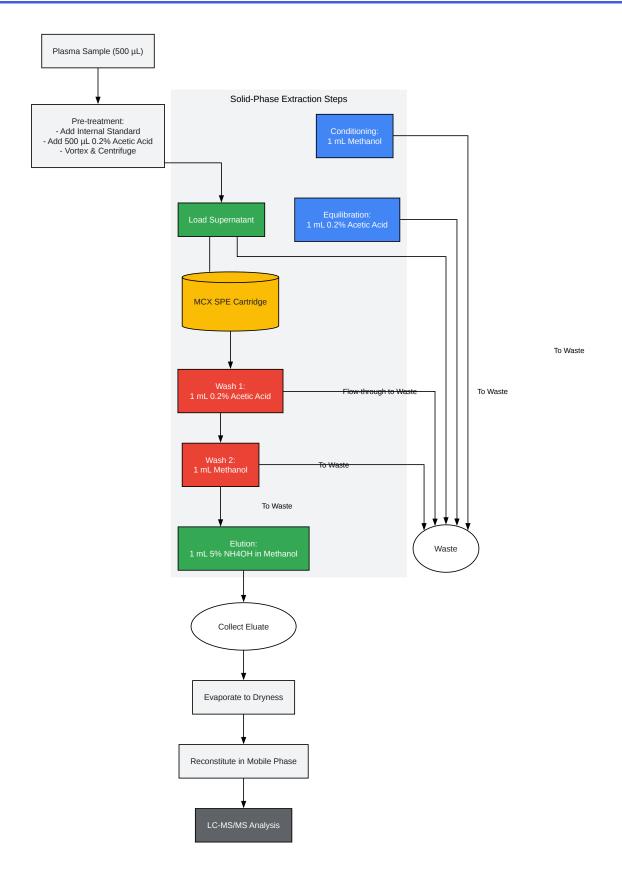
- Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol through the sorbent. Do not allow the cartridge to dry.
- Equilibration: Equilibrate the cartridge by passing 1 mL of 0.2% acetic acid solution through the sorbent. Do not allow the cartridge to dry.
- Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
- Washing Step 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.2% acetic acid solution.
- Washing Step 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol.
- Elution: Elute the indacaterol and internal standard from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol through the sorbent. Collect the eluate in a clean collection tube.
- Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100  $\mu$ L) of the mobile phase used for the LC-MS/MS analysis.



• Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for quantification.

# **Mandatory Visualization**





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Caption: Workflow for Indacaterol Solid-Phase Extraction from Plasma.



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### References

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